molecular formula C18H18O B11950378 (E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one CAS No. 6332-04-3

(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

Cat. No.: B11950378
CAS No.: 6332-04-3
M. Wt: 250.3 g/mol
InChI Key: FLJAEHNSTVEODG-MDZDMXLPSA-N
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Description

2’,4’,6’-Trimethylchalcone is a chalcone derivative, a type of aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound 2’,4’,6’-Trimethylchalcone has the molecular formula C18H18O and a molecular weight of 250.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 2’,4’,6’-Trimethylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.

Industrial Production Methods: While specific industrial production methods for 2’,4’,6’-Trimethylchalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-Trimethylchalcone can undergo various chemical reactions, including:

    Oxidation: Chalcones can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or other substituted chalcones.

Comparison with Similar Compounds

Uniqueness: 2’,4’,6’-Trimethylchalcone is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2’, 4’, and 6’ positions can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

6332-04-3

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O/c1-13-11-14(2)18(15(3)12-13)17(19)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+

InChI Key

FLJAEHNSTVEODG-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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